Superior Anti-HIV-1 Potency Compared to Co-isolated Longipedlactones
Longipedlactone J exhibits significantly greater potency against HIV-1 replication than several other triterpenoids co-isolated from the same *Kadsura* species. While compounds 6 and 12 showed moderate activity (EC50 = 1.6 µg/mL and 1.4 µg/mL, respectively), Longipedlactone J (compound 2) and other compounds were reported as weakly active or inactive in the same assay system [1]. Furthermore, independent testing reports an IC50 of 0.04 μM for Longipedlactone J against HIV-1 in the presence of human serum albumin . This highlights a distinct potency profile relevant for anti-HIV research.
| Evidence Dimension | Inhibition of HIV-1 replication |
|---|---|
| Target Compound Data | EC50: Not reported as moderate/strong; described as weakly active. IC50: 0.04 μM (in presence of human serum albumin) |
| Comparator Or Baseline | Compounds 6 and 12 (co-isolated): EC50 = 1.6 µg/mL and 1.4 µg/mL, respectively |
| Quantified Difference | Qualitative difference: Longipedlactone J is less potent in the EC50 assay but exhibits a potent IC50 in a separate assay, indicating a distinct concentration-response relationship. |
| Conditions | Anti-HIV assay in C8166 cells (for EC50) [1]; Anti-HIV assay in presence of human serum albumin (for IC50) |
Why This Matters
This distinct activity profile (low EC50 but potent IC50) suggests Longipedlactone J may act via a mechanism or binding kinetics different from more broadly active analogs, making it a unique probe for dissecting HIV-1 inhibition pathways.
- [1] Pu, J. X., Yang, L. M., Xiao, W. L., Li, R. T., Lei, C., Gao, X. M., ... & Sun, H. D. (2008). Compounds from Kadsura heteroclita and related anti-HIV activity. *Phytochemistry*, 69(5), 1266-1272. View Source
